(2Z)-6-chloro-2-[(4-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-chloro-2-(4-chloro-2-methylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3/c1-13-9-15(23)4-6-19(13)26-22-18(21(27)25-12-17-3-2-8-28-17)11-14-10-16(24)5-7-20(14)29-22/h4-7,9-11,17H,2-3,8,12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDQUPRWFMOYAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-6-chloro-2-[(4-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic organic molecule that belongs to the class of chromene derivatives. Its unique structure, featuring a chromene backbone and various functional groups, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H20Cl2N2O3
- Molecular Weight : 431.3 g/mol
- CAS Number : 1327172-72-4
The structural features of this compound include a chloro-substituted aromatic ring and an imine functional group, which may enhance its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that chromene derivatives exhibit significant antimicrobial activity. A study on structurally similar compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.78 μM, suggesting potent antibacterial effects .
| Compound | MIC (μM) | Target Bacteria |
|---|---|---|
| 8a | 0.78 | S. aureus |
| 8d | 1.56 | E. coli |
| 9a | 1.25 | S. aureus |
Anticancer Activity
Chromene derivatives have also been investigated for their anticancer properties. Compounds with similar structures have shown the ability to inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Studies suggest that these compounds can modulate signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and cancer.
- Gene Expression Modulation : Transcription factor profiling has indicated that chromene derivatives can influence gene expression related to cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain chromene derivatives are known to induce oxidative stress in cancer cells, leading to cell death.
Case Studies
Several studies have highlighted the biological activity of structurally related compounds:
- Study on Antibacterial Activity : A series of thiosemicarbazones derived from chromene showed strong antibacterial and antifungal activities against common pathogens, reinforcing the potential of chromene derivatives in antimicrobial therapy .
- Anticancer Research : Investigations into the anticancer effects of chromene derivatives revealed promising results in inhibiting the growth of various cancer cell lines, indicating their potential as therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spectroscopic and Physicochemical Properties
NMR data from analogous compounds (e.g., ) reveal that halogenation and heterocyclic substitution significantly alter chemical shifts. For instance:
- Chlorine atoms induce deshielding in aromatic protons (δ 7.2–8.1 ppm).
- The tetrahydrofuran moiety in the target compound may introduce distinct splitting patterns in the 1.5–4.0 ppm range (aliphatic protons) compared to benzamide or cyano-substituted analogues .
Table 2: NMR Chemical Shift Ranges (δ, ppm)
Research Findings and Limitations
Methodological Considerations
- Crystallography : Tools like SHELXL () and WinGX () enable precise structural determination of halogenated chromenes, critical for understanding stereoelectronic effects .
- NMR Profiling : Comparative analysis () confirms that substituent positioning (e.g., para vs. ortho chlorine) dictates electronic environments and reactivity .
Gaps in Current Knowledge
- No pharmacokinetic or toxicity data exist for the target compound.
- Synthetic protocols for its Z-configuration remain unreported, necessitating further exploration of stereoselective methods.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves:
Core chromene formation : Condensation of substituted salicylaldehyde derivatives with β-keto esters under acidic conditions.
Imination : Reaction with 4-chloro-2-methylaniline in ethanol under reflux (80–90°C) for 12–16 hours .
Carboxamide coupling : Use of tetrahydrofuran-2-ylmethylamine with activated carboxylic acid intermediates (e.g., via EDCI/HOBt coupling in DMF) .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., dichloromethane/ethyl acetate gradients) during purification to isolate intermediates.
Q. How can structural characterization be performed to confirm the Z-configuration of the imine group?
- Techniques :
- NMR : H NMR will show distinct imine proton shifts (~δ 8.5–9.5 ppm) and NOE correlations to confirm stereochemistry. C NMR verifies carbonyl resonance (~δ 165–170 ppm) .
- HRMS : Confirm molecular ion [M+H] with <2 ppm error .
- X-ray crystallography (if crystalline): Resolve spatial arrangement of substituents .
Advanced Research Questions
Q. What computational strategies predict metabolic stability and aldehyde oxidase (AO) susceptibility?
- Approach :
Docking studies : Use AutoDock Vina to model interactions with AO enzyme (PDB ID 4UHW). Focus on tetrahydrofuran moiety’s hydrogen bonding .
MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field).
MetaSite : Predict metabolic soft spots (e.g., oxidation at chromene’s chlorine or imine groups) .
- Validation : Compare in vitro AO incubation data (e.g., human liver S9 fractions) with computational results to refine models.
Q. How to address contradictory data in structure-activity relationship (SAR) studies for pesticidal activity?
- Case Example : If chlorophenyl substitution enhances activity in one study but reduces it in another:
Re-evaluate assay conditions : Check differences in target organism (e.g., insect vs. fungal species) or formulation (e.g., solubility in DMSO vs. water) .
Probe substituent effects : Synthesize analogs with fluorophenyl or methyl groups to isolate electronic vs. steric contributions .
Statistical analysis : Apply multivariate regression (e.g., PLS) to correlate logP, polar surface area, and bioactivity .
Q. What strategies mitigate toxicity risks identified in preliminary safety assessments?
- Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
